Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester is a chemical compound with the molecular formula C26H42O4 and a molecular weight of 418.61 g/mol It is known for its unique structure, which includes a hexadecanoic acid moiety esterified with a 2-phenyl-1,3-dioxan-5-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester typically involves the esterification of hexadecanoic acid with 2-phenyl-1,3-dioxan-5-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the ester.
Chemical Reactions Analysis
Types of Reactions
Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexadecanoic acid and 2-phenyl-1,3-dioxan-5-ol, which can then interact with cellular components. The phenyl group in the dioxane ring may also play a role in modulating the compound’s biological activity by interacting with hydrophobic regions of proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
Hexadecanoic acid, 1,3-propanediyl ester: Similar in structure but with a different esterifying group.
2-Phenyl-1,3-dioxan-5-ol: A precursor in the synthesis of hexadecanoic acid, 2-phenyl-1,3-dioxan-5-yl ester.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C26H42O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(2-phenyl-1,3-dioxan-5-yl) hexadecanoate |
InChI |
InChI=1S/C26H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-25(27)30-24-21-28-26(29-22-24)23-18-15-14-16-19-23/h14-16,18-19,24,26H,2-13,17,20-22H2,1H3 |
InChI Key |
WSWDNKINQWKQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.